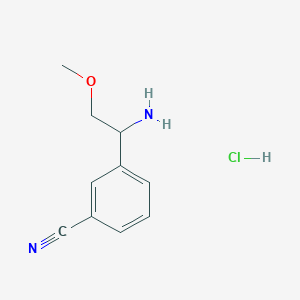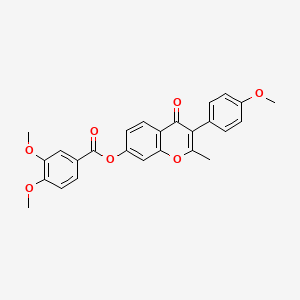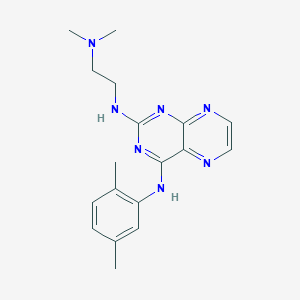
Ditert-butyl aziridine-1,2-dicarboxylate
Overview
Description
Ditert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative. Aziridines are nitrogen-containing three-membered heterocyclic compounds known for their ring strain and reactivity. The chirality of this compound, conferred by the stereogenic center, makes it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ditert-butyl aziridine-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. The amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method is nitrene addition to alkenes, which is a well-established method for the synthesis of aziridines .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: Ditert-butyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including nucleophilic ring opening, oxidation, and substitution reactions. The ring strain in aziridines makes them highly reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a catalyst or under basic conditions .
Major Products: The major products formed from the reactions of this compound include various substituted aziridines and ring-opened products, which can be further transformed into valuable intermediates for pharmaceutical and chemical synthesis .
Scientific Research Applications
Ditert-butyl aziridine-1,2-dicarboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis . In biology and medicine, aziridine derivatives are explored for their potential as chemotherapeutic agents due to their ability to alkylate DNA . In the industry, aziridines are used in the production of polymers and as cross-linking agents .
Mechanism of Action
The mechanism of action of ditert-butyl aziridine-1,2-dicarboxylate involves the nucleophilic attack on the aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can further react with various biomolecules, including DNA and proteins, leading to their modification . The molecular targets and pathways involved in these reactions are primarily related to the alkylation of nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ditert-butyl aziridine-1,2-dicarboxylate include other aziridine derivatives such as (S)-di-tert-butyl aziridine-1,2-dicarboxylate and aziridine-2-carboxylate.
Uniqueness: this compound is unique due to its chiral nature and the presence of two tert-butyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Properties
IUPAC Name |
ditert-butyl aziridine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPXKYCDSMWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939101 | |
| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178602-42-1, 127700-62-3 | |
| Record name | Di-tert-butyl aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-di-tert-butyl aziridine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B3012964.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)



![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)

![tert-butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)
![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)
